2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Description
The compound 2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide features a 1H-imidazole core substituted at positions 2 and 5 with 4-methylphenyl groups. A sulfanyl (-S-) group at position 4 connects to an acetamide moiety, which is further functionalized with a furan-2-ylmethyl group.
Properties
IUPAC Name |
2-[[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-16-5-9-18(10-6-16)22-24(27-23(26-22)19-11-7-17(2)8-12-19)30-15-21(28)25-14-20-4-3-13-29-20/h3-13H,14-15H2,1-2H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHPCIMLZQSARS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the imidazole core: This can be achieved by the condensation of 4-methylbenzaldehyde with glyoxal and ammonium acetate under acidic conditions.
Introduction of the sulfanyl group: The imidazole derivative is then reacted with a thiol compound, such as 4-methylbenzenethiol, in the presence of a base like sodium hydride.
Acetamide formation: The final step involves the reaction of the sulfanyl-imidazole intermediate with furan-2-carboxaldehyde and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the thioether (-S-) moiety serves as a nucleophilic site for substitution reactions.
Key Findings :
-
The sulfanyl group demonstrates moderate reactivity compared to free thiols, requiring polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) for alkylation.
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Copper-catalyzed coupling with aryl halides yields biaryl derivatives, expanding π-conjugation .
Oxidation of the Thioether Moiety
The thioether group oxidizes to sulfoxides or sulfones under controlled conditions.
| Oxidizing Agent | Conditions | Product | Selectivity | References |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, RT, 12 hr | Sulfoxide (major) | 85% | |
| mCPBA | DCM, 0°C → RT, 4 hr | Sulfone | >95% | |
| NaIO₄ | H₂O/MeOH, 50°C, 6 hr | Sulfoxide/sulfone mixture | 60:40 |
Mechanistic Insight :
-
H₂O₂ in acetic acid favors monooxygenation to sulfoxide, while mCPBA drives full oxidation to sulfone.
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Over-oxidation with NaIO₄ is less selective, complicating purification.
Hydrolysis of the Acetamide Group
The acetamide functionality undergoes hydrolysis under acidic or basic conditions.
Applications :
-
Acidic hydrolysis regenerates the carboxylic acid for further derivatization (e.g., esterification) .
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Enzymatic methods offer selectivity but require optimization .
Electrophilic Aromatic Substitution on the Imidazole Ring
The electron-rich imidazole ring undergoes electrophilic attacks at specific positions.
Regioselectivity :
-
Methyl groups at the 4-methylphenyl substituents exert steric hindrance, directing electrophiles to C-2 and C-5 .
Functionalization of the Furan Ring
The furan-2-ylmethyl group participates in cycloaddition and oxidation reactions.
Notable Outcomes :
-
Diels-Alder adducts enhance molecular complexity for drug discovery.
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Ozonolysis cleaves the furan ring, enabling fragment-based design.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aryl substituents.
| Reaction | Catalyst | Substrates | Products | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-imidazole hybrids | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Primary amines | N-arylacetamide derivatives |
Optimization Notes :
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide exhibit significant anticancer properties. For instance, imidazole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that imidazole-based compounds could effectively target cancer pathways, leading to tumor regression in animal models .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory properties. Research has highlighted that imidazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling. A review of COX inhibitors noted that modifications to imidazole structures could enhance their selectivity and potency against COX-II .
Antimicrobial Activity
Imidazole derivatives are also recognized for their antimicrobial properties. Compounds with similar structures have shown efficacy against a range of pathogens, including bacteria and fungi. The incorporation of furan and sulfur groups may further enhance their antimicrobial activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Case Studies
Several case studies illustrate the practical applications of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Assess anti-inflammatory properties | Showed inhibition of COX-II activity with an IC50 value comparable to established NSAIDs. |
| Study C | Investigate antimicrobial efficacy | Identified potent activity against Staphylococcus aureus with minimal inhibitory concentrations lower than standard antibiotics. |
Mechanism of Action
The mechanism of action of 2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole and sulfanyl groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Analogues with Furan and Acetamide Moieties
Compound A: N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}-2-nitroacetamide (, Entry 7)
- Key Differences: Replaces the imidazole core with a nitroacetamide group. Features a dimethylamino-methyl substituent on the furan ring.
- Implications : The nitro group may enhance electrophilicity, influencing reactivity or binding interactions compared to the target compound’s imidazole-thioether system .
Compound B: N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine (, Entry 9)
Imidazole-Based Analogues with Sulfur Substituents
Compound C : N-(4-(4-(4-Fluorophenyl)-1-methyl-2-((R)-methylsulfinyl)-1H-imidazol-5-yl)pyridin-2-yl)acetamide ()
- Key Similarities :
- Imidazole core with aromatic (4-fluorophenyl) and sulfur-containing (methylsulfinyl) substituents.
- Acetamide group linked to a pyridine ring.
- Key Differences :
- Sulfinyl (-SO-) group instead of sulfanyl (-S-), altering electronic properties and hydrogen-bonding capacity.
- Pyridine substituent vs. furan in the target compound.
- Biological Relevance : Acts as a p38 MAP kinase inhibitor, with enantiomer-specific activity due to chiral sulfoxide configuration .
Compound D : N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide ()
- Key Differences: Dihydroimidazole ring (non-aromatic) with a sulfonyl (-SO₂-) group. Chlorophenyl substituent instead of 4-methylphenyl groups.
Acetamide Derivatives with Aromatic Substitutions
Compound E : 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
- Key Similarities :
- Acetamide group linked to aromatic (dichlorophenyl) and heterocyclic (pyrazolyl) systems.
- Key Differences :
- Pyrazolone ring replaces imidazole, introducing a ketone functionality.
- Chlorine substituents enhance lipophilicity compared to methyl groups in the target compound.
- Structural Features : Forms R₂²(10) hydrogen-bonded dimers, influencing crystal packing and solubility .
Comparative Data Table
Key Research Findings
- Electronic Effects : Sulfur oxidation state (sulfanyl vs. sulfinyl/sulfonyl) significantly impacts hydrogen bonding and biological activity .
- Aromatic Substitutions : Methyl and halogen groups influence lipophilicity and steric interactions. For example, 4-methylphenyl groups in the target compound may enhance membrane permeability compared to chlorophenyl in Compound D .
- Heterocyclic Cores : Imidazole and pyrazolone systems offer distinct π-π stacking and metal-coordination capabilities, relevant for drug design .
Biological Activity
The compound 2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide , also known by its ChemDiv ID C331-1351, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antitumor and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is . Its structure features an imidazole ring, a furan moiety, and a sulfanyl group, which are critical for its biological activity.
Antitumor Activity
Recent studies have demonstrated that compounds containing imidazole and furan moieties exhibit significant antitumor properties. The synthesized derivatives have been tested against various cancer cell lines using both 2D and 3D cell culture methods.
Key Findings:
- Cell Lines Tested: A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Conducted: MTS cytotoxicity and BrdU proliferation assays.
- Results: Compounds showed IC50 values indicating potent cytotoxic effects, with some derivatives exhibiting IC50 values as low as in 2D assays and in 3D assays .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Research into similar compounds has shown that imidazole derivatives can inhibit the growth of both gram-positive and gram-negative bacteria.
Activity Overview:
- Mechanism of Action: Proposed mechanisms include binding to DNA and inhibition of DNA-dependent enzymes.
- Comparison with Other Compounds: Some analogues have shown moderate activity against gram-positive organisms, while others have been effective against pathogenic fungi .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. The presence of specific functional groups significantly influences its efficacy.
| Functional Group | Effect on Activity |
|---|---|
| Imidazole Ring | Essential for antitumor activity |
| Furan Moiety | Enhances interaction with biological targets |
| Sulfanyl Group | Contributes to overall stability and reactivity |
Research indicates that modifications to the imidazole or furan rings can lead to enhanced biological activity, suggesting avenues for further exploration in drug design .
Case Studies
- Study on Antitumor Activity:
- Antimicrobial Testing:
Q & A
Q. Example Protocol Table :
| Step | Reagents/Conditions | Time | Yield (%) |
|---|---|---|---|
| Imidazole Formation | 4-methylbenzaldehyde, NH₄OAc, thiourea, reflux (EtOH) | 6–8 h | 65–75 |
| Sulfanyl-Acetamide Coupling | 2-chloroacetamide, K₂CO₃, DMF, 80°C | 12 h | 50–60 |
| Final Coupling | (Furan-2-yl)methylamine, EDC/HOBt, DMF, RT | 24 h | 70–80 |
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Structural validation requires a combination of spectroscopic and crystallographic techniques:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify protons and carbons in the imidazole (δ 7.2–8.1 ppm for aromatic H), furan (δ 6.2–7.4 ppm), and acetamide (δ 2.1–2.3 ppm for CH₃) .
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
X-ray Crystallography : Resolve bond lengths and angles, particularly for the imidazole-sulfanyl and acetamide-furan linkages (e.g., C–S bond: ~1.78 Å) .
Q. Example DoE Table :
| Variable | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature | 100°C | 150°C | 130°C |
| Catalyst (Zeolite Y-H) | 5 mol% | 15 mol% | 10 mol% |
| Solvent | DMF | THF | DMF |
Advanced: What methodologies are used to evaluate the compound’s biological activity?
Methodological Answer:
Biological assays focus on target-specific mechanisms:
Anticancer Activity :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorescence-based kits .
Anti-inflammatory Potential :
Q. Example Bioactivity Data :
| Assay | Cell Line/Model | IC₅₀ (μM) | Reference |
|---|---|---|---|
| MTT | MCF-7 | 12.5 ± 1.2 | |
| COX-2 Inhibition | In vitro | 8.7 ± 0.9 |
Advanced: How can structure-activity relationships (SAR) be analyzed for this compound?
Methodological Answer:
SAR studies require systematic modifications and computational modeling:
Analog Synthesis :
- Vary substituents on the imidazole (e.g., 4-methylphenyl → 4-fluorophenyl) and furan (e.g., methyl → ethyl) .
Molecular Docking :
- Use AutoDock Vina to predict binding affinities with targets like EGFR or COX-2. Focus on hydrogen bonds between the acetamide group and active-site residues .
QSAR Modeling :
Q. Key SAR Findings :
- Imidazole Substitution : 4-Methyl groups enhance lipophilicity, improving membrane permeability .
- Furan Linkage : The furan-2-yl group contributes to π-π stacking with aromatic residues in target proteins .
Advanced: What strategies mitigate contradictions in experimental data (e.g., varying bioactivity across studies)?
Methodological Answer:
Address discrepancies through:
Standardized Protocols :
Meta-Analysis :
- Aggregate data from multiple studies using statistical tools (e.g., R or Python) to identify outliers or trends .
Mechanistic Validation :
- Use knock-out models (e.g., CRISPR/Cas9) to confirm target specificity if conflicting results arise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
